N-(3-chloro-2-methylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
Description
N-(3-chloro-2-methylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including the presence of chloro, methoxy, and methylsulfonyl groups attached to an alaninamide backbone.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-12-16(19)6-5-7-17(12)20-18(22)13(2)21(26(4,23)24)14-8-10-15(25-3)11-9-14/h5-11,13H,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBGXFKGXLTMHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(C)N(C2=CC=C(C=C2)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-chloro-2-methylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide typically involves multiple steps. One common synthetic route includes the reaction of 3-chloro-2-methylphenylthiourea with 4-methoxyphenacyl bromide under Hantzsch thiazole synthesis conditions . This reaction is facilitated by the presence of a green solvent such as ethanol. The industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(3-chloro-2-methylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets and pathways. The presence of the chloro group enhances its electrophilicity, making it more reactive towards nucleophiles. This reactivity is crucial for its antibacterial and anticancer properties, as it can interfere with the cellular processes of pathogens and cancer cells.
Comparison with Similar Compounds
N-(3-chloro-2-methylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide can be compared with similar compounds such as:
- N-(3-chloro-2-methylphenyl)-3-(4-methoxyphenyl)propanamide
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
These compounds share structural similarities but differ in their functional groups and overall reactivity. The unique combination of chloro, methoxy, and methylsulfonyl groups in this compound contributes to its distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
